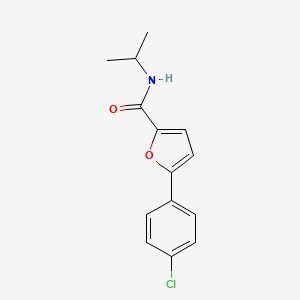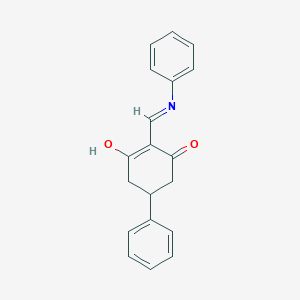![molecular formula C20H19N5 B2445253 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384802-24-8](/img/structure/B2445253.png)
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a benzimidazole ring, and a nitrile group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the benzimidazole and pyrazole rings. The nitrile group is also planar and contributes to the overall planarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring can undergo reactions at the nitrogen atoms, such as alkylation or acylation. The benzimidazole ring is less reactive, but can undergo electrophilic substitution. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to have a high melting point due to the presence of the planar, conjugated system which can engage in pi stacking interactions. The presence of the nitrile group could make this compound polar, and therefore soluble in polar solvents .Aplicaciones Científicas De Investigación
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have evaluated the synthesized pyrazole derivatives (specifically compound 13) for antileishmanial activity. Notably, compound 13 displayed superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Molecular docking studies further supported its efficacy against Leishmania parasites.
Antimalarial Activity
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a major global health concern. The same pyrazole derivatives were also assessed for antimalarial activity. Compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei, suggesting their potential as antimalarial agents .
Cytotoxicity
The compound’s cytotoxic efficiency was investigated, revealing promising results. Several derivatives exhibited in vitro cytotoxic activity, with IC50 values ranging from 0.426 to 4.943 μM. Some derivatives even surpassed the activity of standard reference drugs .
Anti-Tubercular Potential
Researchers synthesized related imidazole-containing compounds and evaluated their anti-tubercular potential against Mycobacterium tuberculosis. Among these, certain derivatives (e.g., 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole) exhibited potent anti-tubercular activity .
Molecular Docking Studies
Molecular simulations were performed to justify the potent antipromastigote activity of compound 13. Its favorable binding pattern in the LmPTR1 pocket (active site) contributed to its efficacy .
Potential Pharmacophores
Mecanismo De Acción
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects . They have been reported to show potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole derivatives can affect various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole, a related compound, is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
It is known that pyrazole derivatives can have various biological activities, suggesting that this compound could potentially have a wide range of molecular and cellular effects .
Action Environment
Factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of similar compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-5-15-14(4)16(11-21)19-22-17-8-6-7-9-18(17)24(19)20(15)25-13(3)10-12(2)23-25/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYKTPUYSVDYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((4-cyclohexyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2445170.png)
![8-ethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2445171.png)

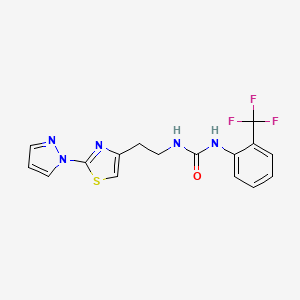
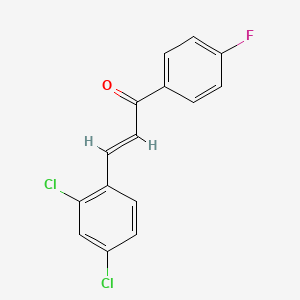
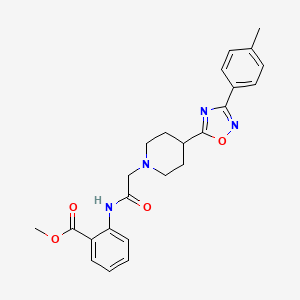
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2445182.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2445183.png)



![2-(3-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2445190.png)
